REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=O)=[CH:4][C:3]=1[CH3:16].[O-:17][C:18]#[N:19].[Na+].C(=O)([O-])O.[Na+].[OH-].[Na+]>ClCCl.C(O)(=O)C>[Br:1][C:2]1[C:3]([CH3:16])=[CH:4][C:5]([N:9]2[C:10]([CH3:15])([CH3:14])[C:11](=[O:13])[NH:19][C:18]2=[O:17])=[CH:6][C:7]=1[CH3:8] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)NC(C(=O)O)(C)C)C
|
Name
|
compound
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium cyanate
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
62 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The obtained solid was washed sequentially with ethyl acetate-hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C)N1C(NC(C1(C)C)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |